molecular formula C22H22BrN3O3 B12850167 (R)-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

(R)-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B12850167
M. Wt: 456.3 g/mol
InChI Key: IXJJOFFFTXGHHC-OAHLLOKOSA-N
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Description

®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-bromophenylamine, 3-methoxybenzyl chloride, and 3-methyl-6-oxopyridazine. The key steps may involve:

    Nucleophilic substitution: Reacting 4-bromophenylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 3-methyl-6-oxopyridazine under acidic or basic conditions to form the pyridazinone ring.

    Amidation: The final step involves the formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially forming alcohol derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research in this area focuses on understanding its interactions with biological targets and its potential as a therapeutic agent.

Medicine

In medicine, derivatives of pyridazinone compounds are investigated for their potential use in treating diseases such as cancer, cardiovascular disorders, and neurological conditions. The specific applications of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide would depend on its biological activity profile.

Industry

In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Inhibition of enzyme activity: Binding to the active site of enzymes, thereby blocking their function.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

    Gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar pyridazinone structures, such as 3-methyl-6-oxopyridazin-1(6H)-yl derivatives.

    Bromophenyl compounds: Compounds containing the 4-bromophenyl group, such as 4-bromophenylamine derivatives.

Uniqueness

®-N-(4-bromophenyl)-2-(5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22BrN3O3

Molecular Weight

456.3 g/mol

IUPAC Name

(2R)-N-(4-bromophenyl)-2-[5-[(3-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]propanamide

InChI

InChI=1S/C22H22BrN3O3/c1-14-11-17(12-16-5-4-6-20(13-16)29-3)22(28)26(25-14)15(2)21(27)24-19-9-7-18(23)8-10-19/h4-11,13,15H,12H2,1-3H3,(H,24,27)/t15-/m1/s1

InChI Key

IXJJOFFFTXGHHC-OAHLLOKOSA-N

Isomeric SMILES

CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)[C@H](C)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN(C(=O)C(=C1)CC2=CC(=CC=C2)OC)C(C)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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